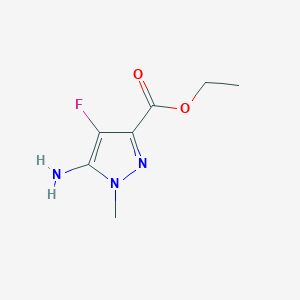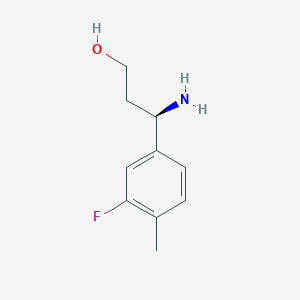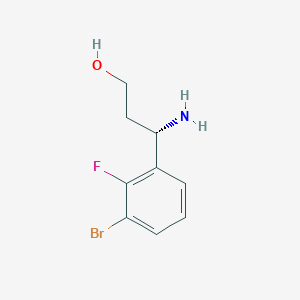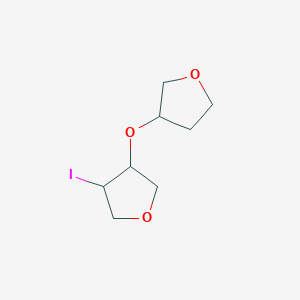
3-Iodo-4-(oxolan-3-yloxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(oxolan-3-yloxy)oxolane is a chemical compound with the molecular formula C8H13IO3 and a molecular weight of 284.09 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and an oxolane ring.
Preparation Methods
The synthesis of 3-Iodo-4-(oxolan-3-yloxy)oxolane involves several steps. One common synthetic route includes the reaction of oxolane derivatives with iodine-containing reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are carefully monitored to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-Iodo-4-(oxolan-3-yloxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The oxolane ring can be oxidized under specific conditions to form corresponding oxirane derivatives.
Reduction Reactions: The compound can be reduced to form simpler alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-4-(oxolan-3-yloxy)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(oxolan-3-yloxy)oxolane involves its interaction with specific molecular targets. The iodine atom and oxolane ring play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-Iodo-4-(oxolan-3-yloxy)oxolane can be compared with other similar compounds such as:
3-Iodo-4-(propan-2-yloxy)oxolane: This compound has a similar structure but with a different alkyl group attached to the oxolane ring.
3-Iodo-4-(oxolan-3-ylmethoxy)oxolane: This compound has a methoxy group instead of an oxolane ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13IO3 |
|---|---|
Molecular Weight |
284.09 g/mol |
IUPAC Name |
3-iodo-4-(oxolan-3-yloxy)oxolane |
InChI |
InChI=1S/C8H13IO3/c9-7-4-11-5-8(7)12-6-1-2-10-3-6/h6-8H,1-5H2 |
InChI Key |
ZMQSGYFJYNJITI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2COCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methylfuran-2-yl)methyl]cycloheptanamine](/img/structure/B13298034.png)
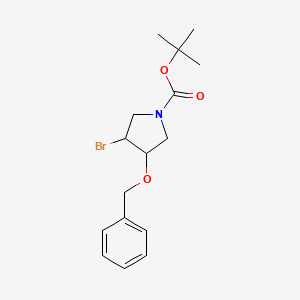
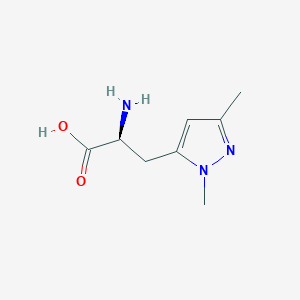
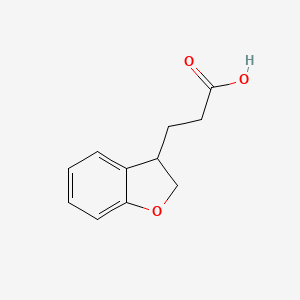
amine](/img/structure/B13298056.png)
![[(2-Chloroethoxy)methyl]cyclopropane](/img/structure/B13298076.png)

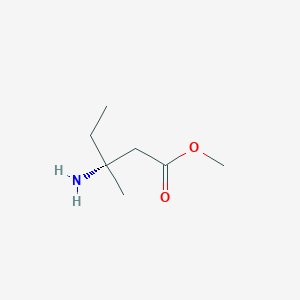
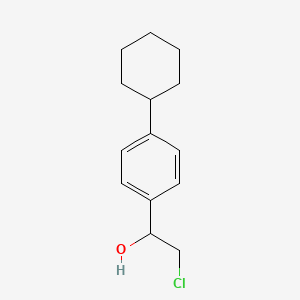
![4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid](/img/structure/B13298097.png)

